Home > Products > Screening Compounds P120357 > 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea - 1021059-90-4

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Catalog Number: EVT-2821908
CAS Number: 1021059-90-4
Molecular Formula: C22H25N5O3
Molecular Weight: 407.474
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)

  • Compound Description: This series of compounds features a 1,2,4-triazole ring linked to a benzenesulfonate moiety via an azomethine bridge. These derivatives were synthesized and evaluated for their in vitro antibacterial activity and inhibitory effects on the aldose reductase (AR) enzyme, a target for potential antidiabetic agents [].
  • Compound Description: These compounds are quinazoline derivatives developed for their potential use in treating proliferative diseases, particularly cancer [].
  • Compound Description: This series of compounds features a benzothiazole moiety fused with a pyridine ring, synthesized from ethyl 2-(benzo[d]thiazol-2-yl)acetate and various arylidinemalononitrile derivatives [, ].

2-{4'-[(6''-Aryl)2''-Hydroxy-3'',4''-Dihydro-Pyrimidine-4''-yl]-Phenyl Amino}-6-[Bis (2'''-Chloroethyl) Amino]-4-Methoxy-1,3,5-Triazine

  • Compound Description: This compound class contains a triazine ring linked to a dihydropyrimidine through a phenylamino bridge, designed and synthesized for their potential antimicrobial activity [].
  • Compound Description: VX-765 is an orally bioavailable prodrug of VRT-043198, a selective inhibitor of interleukin-converting enzyme/caspase-1, investigated for its anti-inflammatory activity in various disease models [].

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

  • Compound Description: This compound, an imidazole derivative, demonstrates potent inhibitory activity against BACE1, an enzyme involved in Alzheimer's disease pathogenesis [].
  • Compound Description: This series of compounds incorporates pyridylpyrazole amide scaffolds with varying functionalities like benzothiazole, thiourea, and urea, investigated for insecticidal and fungicidal activities [].
  • Compound Description: This series comprises ester prodrugs designed to treat retinal diseases. These compounds feature an imidazole moiety linked to a methylphenyl group, further connected to an esterified methanol group [].
  • Compound Description: This Schiff base, derived from a quinoline scaffold, and its metal complexes were synthesized and evaluated for their antibacterial and antifungal activities [].
  • Compound Description: These compounds are characterized by a complex structure featuring a dioxaphosphepino[5,6-c]pyrazole core, a nitrobenzoxazole moiety, and a urea linkage. They were synthesized and evaluated for their antimicrobial activity [].
  • Compound Description: These compounds incorporate a pyrimidine ring linked to a triazine moiety through an oxadiazole ring. They were synthesized and evaluated for their antioxidant activity [].
  • Compound Description: This class of 1,4-dihydropyridines features N-linked heterocycles at the terminus of an ethoxymethyl chain, designed for long-acting calcium antagonist activity, targeting both vascular and cardiac tissue [].

Almorexant, SB-674042, and EMPA

  • Compound Description: These compounds are antagonists of orexin receptors, involved in regulating arousal and sleep–wake cycles. Almorexant is a dual OX1/OX2 antagonist, while SB-674042 and EMPA are selective for OX1 and OX2, respectively [].

Amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids

  • Compound Description: This series of compounds, characterized by a benzimidazole moiety linked to a pyrimidine ring, was synthesized and structurally characterized using X-ray crystallography. This study delves into their molecular and supramolecular structures, highlighting the role of hydrogen bonding in their crystal packing [].

SSR240612

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It was extensively characterized for its biochemical and pharmacological properties, demonstrating efficacy in various in vitro and in vivo models of inflammation and pain [].

[11C]7-Halogen-2-Phenyl Isoindolone Derivatives

  • Compound Description: These compounds, labeled with carbon-11, were developed as potential PET radioligands for imaging 5-HT2C receptors in the brain. Two compounds, [11C]6 and [11C]9, demonstrated promising results in preclinical studies with rats and monkeys, showing specific binding to 5-HT2C receptors [].

6-Nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino [5,6-c]pyrazole-6-yl)ureas/carboxamides

  • Compound Description: These compounds are characterized by a dioxaphosphepino[5,6-c]pyrazole core linked to a nitrobenzoxazole or benzothiazole moiety through a methylene bridge and further connected to a urea or carboxamide group. They were synthesized and evaluated for their antimicrobial activity [].
  • Compound Description: VNO and VHA are potential oxidative impurities identified during the stability testing of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. VNO, formed by the oxidation of Venetoclax, can undergo a Meisenheimer rearrangement to form VHA [].

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

  • Compound Description: This series of thienopyrimidines, synthesized from 3-amino-4-(R-phenyl)-tiofen-2-carboxylic acids hydrazides, was explored for their antidiabetic activity. The study highlights the impact of substituent modifications on biological activity [].

1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea and guanidine derivatives

  • Compound Description: This series, incorporating a purine moiety linked to a substituted phenylurea or guanidine, was designed as pan-RAF/VEGFR2 dual inhibitors for potential use in K-Ras mutated colorectal cancer treatment [].

NCT-80

  • Compound Description: NCT-80 (5-methoxy-N-(3-methoxy-4-(2-(pyridin-3-yl)ethoxy)phenyl)-2,2-dimethyl-2H-chromene-6-carboxamide) is a novel C-terminal heat shock protein 90 (Hsp90) inhibitor that demonstrates promising anticancer activity by overcoming STAT3-Wnt-β-catenin signaling-mediated drug resistance and exhibiting reduced toxicity compared to existing Hsp90 inhibitors [].
  • Compound Description: This series, characterized by a benzo[d]oxazole moiety linked to a substituted pyrazoline ring, was designed and synthesized for potential antitubercular activity, with compounds 6b and 6h showing promising potency in vitro [].

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

  • Compound Description: This series, incorporating a pyrazole moiety linked to a thiazole ring and substituted phenyl groups, was synthesized and evaluated for nematicidal and antimicrobial activities, with some derivatives displaying significant activity against both nematodes and bacteria [].
  • Compound Description: This series of compounds, incorporating pyrazine, oxadiazole, and azetidinone moieties, was synthesized and evaluated for antimicrobial and antitubercular activities. Compounds 7b and 7g showed promising activity against various microorganisms, including Mycobacterium tuberculosis [].
  • Compound Description: This series of compounds, featuring a pyrido[2,3-d]pyrimidine scaffold with a 2-amino-6-phenyl substitution pattern, was explored as potential Raf kinase inhibitors for cancer treatment [, ].

Trifluoromethyl containing hexahydropyrimidinones/thiones

  • Compound Description: These compounds, incorporating a trifluoromethyl group into the hexahydropyrimidinone/thione scaffold, were designed as potential muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitors for treating COPD and asthma. Notably, THPT-1 and THPO-4 exhibited high selectivity and potency for mAChRs M3, making them promising candidates for further development [].

1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivatives

  • Compound Description: These compounds, characterized by a fused indole-benzodiazepine scaffold, were developed as cholecystokinin antagonists. These antagonists can potentially treat various conditions, including gastrointestinal disorders and anxiety [].
  • Compound Description: These compounds, featuring various substituents on the N-phenyl ring of the phthalimide core, were evaluated for their anticonvulsant and neurotoxic properties. Compound 17 displayed potent anticonvulsant activity in multiple seizure models and interacted with various ion channels, including GABAA, kainate, and voltage-gated sodium channels [].

Five Novel Anti-MRSA Compounds

  • Compound Description: This study identified five novel anti-MRSA compounds using a whole-animal dual-screening approach with Caenorhabditis elegans and Galleria mellonella. These compounds, including PPT, NNC, TBB, GW4064, and PD198306, exhibited potent anti-MRSA activity and minimal toxicity [].

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

  • Compound Description: This study investigated the molecular and supramolecular structures of three 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-one derivatives using X-ray crystallography. The research highlighted the impact of substituent modifications on their molecular electronic structures and supramolecular aggregation patterns [].

tetra alkyl- phenyl-1H-pyrimido[4,5-e][1,3,4]Thiadiazine-3,7-diamines

  • Compound Description: This series of compounds features a pyrimido[4,5-e][1,3,4]thiadiazine core substituted with alkyl and phenyl groups, synthesized through a cyclocondensation reaction followed by chlorine atom replacement [].
  • Compound Description: This series of compounds, incorporating a thiazole ring linked to a benzaldehyde isonicotinoyl hydrazone scaffold, was synthesized and screened for antimicrobial activity. Although they showed moderate activity against Gram-negative bacteria, compound 6 exhibited notable inhibition of Gram-positive bacterial growth [].
  • Compound Description: This series of compounds incorporates barbituric and thiobarbituric acid scaffolds with a 5,6-diphenyl-1,2,4-triazine substituent. They were synthesized and evaluated for their CDK2 inhibitory activity, demonstrating promising anticancer potential [].
  • Compound Description: This study explored the antiproliferative properties of organometallic ruthenium(II) and osmium(II) complexes conjugated with NSAIDs like indomethacin and diclofenac. The resulting complexes exhibited enhanced cytotoxicity against human ovarian cancer cells compared to the parent NSAIDs, demonstrating the potential of combining metal-based drugs with targeted organic agents [].
  • Compound Description: These compounds, featuring a pyrimidine core with different substituents, were synthesized and characterized using X-ray crystallography. Compound (I) and (III) are intermediates in the synthesis of the benzimidazole derivative (II) [].
  • Compound Description: This study focused on identifying selective inhibitors of ERAP1, an enzyme involved in immune responses. Compounds 1, 2, and 3 demonstrated varying degrees of inhibition and selectivity for ERAP1 over its related enzymes [].
  • Compound Description: This compound, a novel selective estrogen receptor modulator (SERM) labeled with carbon-14, was synthesized for use in pharmacological studies [].
  • Compound Description: This review discusses various DNA‐PK catalytic inhibitors, including those based on chromen‐4‐one, arylmorpholine, and benzaldehyde scaffolds. These inhibitors are being investigated for their potential in cancer therapy by enhancing the efficacy of chemo- and radiotherapy [].
  • Compound Description: These compounds, including Tofacitinib and various other JAK/STAT inhibitors, are explored for their potential in treating vitiligo, a skin condition characterized by loss of pigmentation [].

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

  • Compound Description: This compound is a selective and brain-penetrant orexin-1 receptor (OX1R) antagonist. Unlike other OX1R antagonists, compound 56 demonstrated a unique ability to attenuate stress-induced hyperarousal without inducing hypnotic effects [].

Properties

CAS Number

1021059-90-4

Product Name

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea

Molecular Formula

C22H25N5O3

Molecular Weight

407.474

InChI

InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28)

InChI Key

BGIWXTOENWSBOP-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.